

# 1-Fluoro-1,1-dinitroethane: An Overview of a Sparsely Documented Compound

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## Compound of Interest

Compound Name: 1-Fluoro-1,1-dinitroethane

Cat. No.: B079003

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## Introduction

**1-Fluoro-1,1-dinitroethane** is a chemical compound with the molecular formula  $C_2H_3FN_2O_4$ . Despite its well-defined structure, publicly available information regarding its chemical and physical properties, synthesis, and reactivity is exceedingly limited. This document summarizes the currently accessible data and highlights the significant knowledge gaps for this compound.

## Chemical and Physical Properties

A comprehensive dataset of the physicochemical properties of **1-Fluoro-1,1-dinitroethane** is not available in the public domain. The following table represents the sparse data that has been reported in chemical databases.

Property	Value	Source
Molecular Formula	C <sub>2</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>4</sub>	N/A
Molecular Weight	138.05 g/mol	N/A
CAS Number	13214-58-9	N/A
Predicted Boiling Point	544.88 K	[1]
Enthalpy of Vaporization ( $\Delta_{\text{vap}}H^\circ$ )	46.4 kJ/mol	[2]

It is important to note that the boiling point is a predicted value and has not been experimentally verified in the available literature.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **1-Fluoro-1,1-dinitroethane** is not readily available in English-language scientific literature. One database entry alludes to a synthesis method described in a 1985 article in the "Journal of Organic Chemistry USSR (English Translation)" by Tselinskii, I. V., et al.[3]. However, access to the full text of this article to extract the detailed methodology was not possible. The general synthesis of fluoronitroalkanes can be challenging and may involve direct fluorination of nitroalkanes or their salts, a process that requires specialized equipment and expertise due to the high reactivity of fluorine gas.

## Reactivity and Safety

Information regarding the specific chemical reactivity of **1-Fluoro-1,1-dinitroethane** is not available. However, "Bretherick's Handbook of Reactive Chemical Hazards" includes **1-Fluoro-1,1-dinitroethane** under the general entry for "FLUORODINITROMETHYL COMPOUNDS"[4][5]. This classification suggests that the compound may be thermally unstable and could pose an explosion hazard under certain conditions, a common characteristic of polynitroalkanes. The presence of the fluorine atom can also influence the compound's reactivity and stability, but specific details are not documented.

No specific safety data sheet (SDS) for **1-Fluoro-1,1-dinitroethane** was found. Researchers handling this compound should treat it with extreme caution, assuming it to be a potent energetic material and a potential toxin. Standard safety protocols for handling explosive and hazardous chemicals should be strictly followed.

## Applications and Biological Activity

There is no information available in the public domain regarding the use of **1-Fluoro-1,1-dinitroethane** in research, drug development, or any other application. Furthermore, no studies on its biological activity or its interaction with any signaling pathways have been found.

## Logical Relationship Diagram

Due to the lack of experimental data and described workflows, a meaningful diagram illustrating a logical relationship or experimental process for **1-Fluoro-1,1-dinitroethane** cannot be constructed.

## Conclusion

**1-Fluoro-1,1-dinitroethane** remains a poorly characterized compound. While its basic molecular identity is known, a comprehensive understanding of its chemical properties, synthesis, reactivity, and potential applications is absent from the readily accessible scientific literature. The limited available data suggests potential hazards associated with its handling. Further experimental and theoretical studies are required to elucidate the fundamental characteristics of this molecule and to assess its potential for any practical applications. Researchers interested in this compound should proceed with extreme caution and would likely need to develop synthetic and analytical methodologies from foundational chemical principles.

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